molecular formula C13H19N B1465817 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine CAS No. 1000556-85-3

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine

Cat. No.: B1465817
CAS No.: 1000556-85-3
M. Wt: 189.3 g/mol
InChI Key: BLQJGEKETQUNOJ-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine is a synthetic organic compound of significant interest in early-stage pharmacological and neuroscientific research. This amine features a tetrahydronaphthalene (tetralin) group, a privileged scaffold in medicinal chemistry known for its ability to interact with various central nervous system targets . The naphthalene-derived core provides a rigid, planar structure, while the three-carbon alkylamine chain serves as a critical functional group, often enabling interactions with biogenic amine receptors. Research into structurally similar compounds indicates potential value in exploring the trace amine-associated receptor (TAAR) family, particularly TAAR1, which is a recognized target for novel psychiatric therapeutics . The specific molecular architecture of this compound suggests it may act as a novel psychoactive substance (NPS) research chemical, and its properties are studied to understand its mechanism of action and metabolic profile . This product is intended for use in analytical reference standards, in vitro binding assays, and other non-clinical investigations to elucidate its physicochemical characteristics and biological activity. It is supplied For Research Use Only. It is strictly not for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h7-8,10H,1-6,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQJGEKETQUNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The typical synthetic approach to 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine involves:

  • Construction or derivatization of the tetrahydronaphthalene ring system.
  • Introduction of the propan-1-amine side chain via reductive amination or nucleophilic substitution.
  • Use of chiral resolution or asymmetric synthesis when stereochemistry is relevant.

Preparation via Reductive Amination

One of the most common and efficient methods for preparing this compound or closely related analogs is reductive amination of a corresponding aldehyde or ketone intermediate with an amine source.

Stepwise process:

  • Starting from 5,6,7,8-tetrahydronaphthalen-2-carbaldehyde or related ketone.
  • Reaction with ammonia or a primary amine (such as propylamine) under acidic conditions.
  • Use of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to reduce the imine intermediate to the amine.

This method is favored due to its straightforwardness and ability to introduce the amine functionality directly onto the propyl side chain.

Alternative Synthetic Routes

Some patents and literature describe alternative synthetic routes involving:

  • Alkylation of tetrahydronaphthalenyl intermediates with halogenated propyl derivatives.
  • Use of protective groups and subsequent deprotection steps to achieve selective amination.
  • Multi-step synthesis involving intermediates such as 1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride as key precursors.

Representative Preparation Method from Patent CN111393309A

This patent outlines a preparation method for a structurally related compound, (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride, which shares the tetrahydronaphthalene amine core:

Step Description Reagents/Conditions Outcome
1 Reductive amination of (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine with propionaldehyde under acidic conditions Reducing agent (e.g., NaBH3CN), acid catalyst Formation of intermediate amine compound
2 Catalytic hydrogenation of intermediate compound in the presence of hydrogenation catalyst Pd/C or Raney Nickel, hydrogen gas Hydrogenation and deprotection
3 Salification with acid to obtain hydrochloride salt HCl or equivalent acid Final amine hydrochloride salt

This method highlights the use of reductive amination followed by catalytic hydrogenation and salt formation, which are applicable to the preparation of 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine analogs.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Advantages Disadvantages References
Reductive amination Tetrahydronaphthalen-2-carbaldehyde + amine Imine formation + reduction Direct amine introduction, mild conditions Requires careful control of conditions
Catalytic hydrogenation + chiral resolution Racemic amine intermediates Hydrogenation + resolution Access to chiral amines Low yield in resolution, costly
Alkylation of tetrahydronaphthalenyl intermediates Halogenated propyl derivatives + tetrahydronaphthalene Nucleophilic substitution Straightforward alkylation Multi-step, potential side reactions

Research Findings and Considerations

  • Safety and scalability: High-pressure hydrogenations, while effective, pose safety risks and complicate scale-up. Alternative mild reductive amination methods are preferred for industrial applications.
  • Yield and purity: Chiral resolution methods yield low amounts of pure enantiomer, limiting their industrial viability. Asymmetric synthesis or chiral catalysts may improve this.
  • Reaction conditions: Acidic conditions favor imine formation in reductive amination, but require careful pH control to avoid side reactions.
  • Catalysts: Palladium on carbon and Raney nickel are commonly used catalysts for hydrogenation steps, with selection depending on substrate sensitivity.

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring or the propan-1-amine chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated amine derivatives.

    Substitution: Introduction of various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of new pharmaceuticals. Its structural similarity to known neurotransmitters suggests possible applications in neuropharmacology.

Case Studies:

  • Neurotransmitter Modulation : Research indicates that compounds with similar structures can act as modulators of neurotransmitter activity. This opens avenues for developing treatments for neurological disorders such as depression and anxiety.

Synthesis of Novel Compounds

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine can serve as a building block in organic synthesis.

Applications in Synthesis:

  • It can be utilized to synthesize more complex molecules through various chemical reactions such as alkylation and acylation.

Material Science

Due to its unique properties, this compound is being explored for use in the development of new materials.

Potential Uses:

  • Polymer Chemistry : Its amine group can participate in reactions that form polymers or copolymers with desirable mechanical properties.

Recent studies have focused on the pharmacological effects of compounds derived from tetrahydronaphthalene structures. The following insights have emerged:

  • Antidepressant Activity : Preliminary studies suggest that derivatives may exhibit antidepressant-like effects in animal models.
  • Neuroprotective Effects : Some compounds have shown potential neuroprotective properties against oxidative stress.

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amines with Shorter or Longer Alkyl Chains

(a) 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethylamine (ST-3660)
  • Molecular Formula : C₁₂H₁₇N
  • Average Mass : 175.27 g/mol
  • Purity : 97% .
  • Key Difference: A shorter ethylamine chain (vs.
(b) 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine Hydrochloride (SY216830)
  • Molecular Formula : C₁₄H₂₁N·HCl
  • Average Mass : 231.79 g/mol
  • CAS : 294180-07-7 .
  • Key Difference : A butanamine chain increases lipophilicity and molecular weight compared to the target compound. The hydrochloride salt enhances water solubility.
Compound Molecular Formula Average Mass (g/mol) Alkyl Chain Length Key Feature
Target Compound C₁₃H₁₉N 189.30 3 (propanamine) Primary amine, no stereocenters
ST-3660 C₁₂H₁₇N 175.27 2 (ethylamine) Higher purity (97%)
SY216830 C₁₄H₂₁N·HCl 231.79 4 (butanamine) Hydrochloride salt form

Amines with Additional Substituents

(a) (R)-N-[1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propylamine (QE-2438)
  • Molecular Formula : C₂₃H₂₇F₃N₂ (estimated)
  • Average Mass : ~404.47 g/mol
  • Purity : 95% .
(b) N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
  • Molecular Formula : C₂₀H₂₂N₂OS
  • Key Difference: Contains a naphthalene ring (vs.

Non-Amine Derivatives with Similar Cores

(a) TH-PHP and TH-PVP
  • TH-PHP : 2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)hexan-1-one
  • TH-PVP : 2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one
  • Key Differences :
    • Replace the amine group with a ketone (-C=O) and pyrrolidine substituent.
    • Classified as psychoactive substances, suggesting distinct biological targets .
Compound Molecular Formula Functional Groups Potential Applications
Target C₁₃H₁₉N Primary amine Unknown (structural studies)
TH-PHP C₁₉H₂₅NO Ketone, pyrrolidine Psychoactive substance

Biological Activity

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine is an organic compound with the molecular formula C13H19N. This compound is a derivative of tetrahydronaphthalene and has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula: C13H19N
  • Molecular Weight: 201.30 g/mol
  • IUPAC Name: 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine

The biological activity of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine is primarily attributed to its interaction with various molecular targets including enzymes and receptors. It is hypothesized that the compound can modulate the activity of monoamine oxidase (MAO), particularly MAO-B, which plays a crucial role in the metabolism of neurotransmitters such as dopamine.

Interaction with MAO-B

Research indicates that compounds similar to 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine exhibit inhibitory effects on MAO-B. This inhibition can potentially lead to increased levels of dopamine and may have implications for treating neurodegenerative diseases such as Parkinson's disease (PD) .

In Vitro Studies

In vitro studies have demonstrated that 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine can exhibit various biological activities:

  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis in models of neurodegeneration.
  • Antioxidant Activity : It is believed to possess antioxidant properties that may mitigate oxidative damage in cells .

In Vivo Studies

Preliminary in vivo studies suggest that this compound may improve motor function and reduce neuroinflammation in animal models of PD. These findings indicate its potential as a therapeutic agent for neurodegenerative disorders .

Case Studies and Research Findings

StudyFindings
Perry Disease Research Investigated MAO-B inhibitors including derivatives similar to 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amineSuggested potential for use in symptomatic therapies for neurodegenerative diseases
Fragment-Based Screening Identified interactions with cysteine proteases and other enzymesHighlighted the compound's versatility in targeting multiple biological pathways
Neuroinflammation Study Showed reduction in markers of inflammation in treated animal modelsSupports the hypothesis of its protective effects against neuroinflammation

Comparison with Similar Compounds

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine can be compared with other related compounds based on their biological activity:

Compound NameMAO-B IC50 (nM)Biological Activity
Selegiline36.0MAO-B inhibitor
Rasagiline15.4MAO-B inhibitor
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amineTBDPotential MAO-B inhibitor

Q & A

Basic Synthesis & Purification

Q: What are the optimal synthetic routes for preparing 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine, and how can purity be ensured during scale-up? A:

  • Hydrogenation methods : Catalytic hydrogenation using palladium on activated carbon (Pd/C) under hydrogen gas at 70°C in ethyl acetate is effective for reducing unsaturated precursors to the tetrahydronaphthalene moiety, yielding up to 97% under controlled conditions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization in ethanol can isolate the amine. Monitor purity via HPLC or GC-MS to confirm >95% purity .
  • Safety : Follow precautionary codes (P201, P202) for handling amines, including inert atmosphere use and proper waste disposal .

Analytical Characterization

Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A:

  • NMR spectroscopy : ¹H/¹³C NMR resolves the tetrahydronaphthalene ring protons (δ 1.5–2.8 ppm) and the propan-1-amine chain (δ 2.5–3.2 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 215.3 (C₁₃H₁₇N) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, while derivatization with 2,4-dinitrophenylhydrazine (DNPH) enhances sensitivity for trace impurities .

Safety & Handling Protocols

Q: What safety measures are critical when handling this amine in laboratory settings? A:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation .
  • Waste disposal : Neutralize with dilute HCl before transferring to hazardous waste containers .

Advanced: Structural Analog Design

Q: How can structural modifications enhance the compound’s bioactivity while retaining its core scaffold? A:

  • Functionalization : Introduce electron-withdrawing groups (e.g., –CF₃) at the naphthalene ring to modulate receptor binding, as seen in analogs like TH-PVP and TH-PHP .
  • Chiral centers : Enantioselective synthesis (e.g., using chiral catalysts) can improve pharmacological specificity, as demonstrated in (2R)-configured adamantyl amines .
  • Biological screening : Use in vitro assays (e.g., receptor binding or enzyme inhibition) to compare modified analogs against the parent compound .

Advanced: Data Contradictions

Q: How should researchers resolve discrepancies in reported synthetic yields (e.g., 97% vs. lower values)? A:

  • Parameter optimization : Replicate high-yield conditions (e.g., Pd/C catalyst loading, H₂ pressure) and verify precursor purity.
  • Side reactions : Monitor for over-reduction or dimerization via LC-MS. Adjust reaction time/temperature to suppress byproducts .
  • Collaborative validation : Cross-check results with independent labs using standardized protocols .

Advanced: Enantioselective Synthesis

Q: What methodologies enable enantioselective synthesis of chiral derivatives of this compound? A:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric hydrogenation to control stereochemistry at the propan-1-amine chain .
  • Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) can separate enantiomers with >90% ee .

Advanced: Biological Activity Profiling

Q: How can researchers design studies to evaluate the compound’s potential therapeutic applications? A:

  • Target identification : Screen against GPCRs (e.g., adrenergic or serotonin receptors) due to structural similarity to Tramazoline, a known nasal decongestant .
  • In vitro models : Use cell-based assays (e.g., cAMP modulation) to assess receptor activation/blockade.
  • Toxicity profiling : Conduct MTT assays for cytotoxicity and hERG channel inhibition studies to rule out cardiotoxicity .

Advanced: Stability & Degradation Pathways

Q: What factors influence the compound’s stability, and how can degradation products be characterized? A:

  • Oxidative stability : Monitor under accelerated conditions (40°C/75% RH). Use antioxidants like BHT to prolong shelf life .
  • Degradation products : Identify via LC-MS/MS; common pathways include amine oxidation to nitriles or imine formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine

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